molecular formula C17H16O4 B11714830 2'-Hydroxy-2,4'-dimethoxy-chalcone

2'-Hydroxy-2,4'-dimethoxy-chalcone

Cat. No.: B11714830
M. Wt: 284.31 g/mol
InChI Key: YSOOAJSZRVJKCW-UHFFFAOYSA-N
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Description

2’-Hydroxy-2,4’-dimethoxy-chalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants . This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-2,4’-dimethoxy-chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for chalcones, including 2’-Hydroxy-2,4’-dimethoxy-chalcone, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-2,4’-dimethoxy-chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Hydroxy-2,4’-dimethoxy-chalcone has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing various flavonoids and other bioactive compounds.

    Biology: Studied for its antioxidant, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for potential anticancer, antimalarial, and antiviral activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-2,4’-dimethoxy-chalcone involves multiple molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as the mitochondrial pathway.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Hydroxy-4,4’,6’-trimethoxychalcone
  • 2’-Hydroxy-3’,4,4’,5’,6’-pentamethoxychalcone
  • 2’-Hydroxy-4,4’,5’,6’-tetramethoxychalcone

Uniqueness

2’-Hydroxy-2,4’-dimethoxy-chalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chalcones .

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-8-9-14(16(19)11-13)15(18)10-7-12-5-3-4-6-17(12)21-2/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOOAJSZRVJKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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